1-benzyl-N-(3-chlorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-N~4~-(3-CHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is an organic compound belonging to the class of phenylpyrazoles. This compound features a pyrazole ring bound to a phenyl group, making it a significant molecule in various chemical and biological studies .
Preparation Methods
The synthesis of 1-BENZYL-N~4~-(3-CHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions are employed to form the pyrazole ring.
Functional Group Transformations: Various functional groups are introduced through reactions such as halogenation, alkylation, and acylation.
Industrial Production: Large-scale production may involve optimized reaction conditions, including the use of catalysts and controlled temperatures to ensure high yields and purity
Chemical Reactions Analysis
1-BENZYL-N~4~-(3-CHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines.
Major Products: These reactions yield various derivatives, including halogenated, alkylated, and acylated products
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-BENZYL-N~4~-(3-CHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It binds to receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, leading to changes in cellular functions and biological responses
Comparison with Similar Compounds
1-BENZYL-N~4~-(3-CHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other phenylpyrazole derivatives:
Similar Compounds: N-BENZYL-4-[4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-1H-PYRROLE-2-CARBOXAMIDE, and other pyrazole-based compounds.
Uniqueness: This compound’s unique structural features and functional groups contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C22H19ClN4O |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
1-benzyl-N-(3-chlorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19ClN4O/c1-14-11-19(22(28)25-18-10-6-9-17(23)12-18)20-15(2)26-27(21(20)24-14)13-16-7-4-3-5-8-16/h3-12H,13H2,1-2H3,(H,25,28) |
InChI Key |
JEICQINGSKWBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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